

# Spectroscopic Characterization of 3-Ethoxy-2-Methylaniline Derivatives

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## Compound of Interest

Compound Name: 1-ethoxy-2-methyl-3-nitrobenzene

CAS No.: 28148-27-8

Cat. No.: B3257014

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## A Comparative Technical Guide for Structural Validation Executive Summary & Application Context

3-Ethoxy-2-methylaniline is a critical pharmacophore used to introduce steric bulk and lipophilicity into drug scaffolds.[1][2] The ortho-methyl group restricts rotation around the C-N bond, often locking the molecule into a bioactive conformation, while the meta-ethoxy group provides a lipophilic anchor point.[2]

This guide focuses on distinguishing this scaffold from its close analogs (e.g., 3-methoxy-2-methylaniline) and characterizing its transformation into active derivatives such as indazoles and ureas.[1][2]

## The Spectroscopic Fingerprint: 3-Ethoxy-2-Methylaniline[1][2][3]

The identification of this molecule relies on detecting the specific breakage of symmetry caused by the 2-methyl group and the distinct ethyl spin system.[2]

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR) Profile

The

<sup>1</sup>H NMR spectrum in CDCl<sub>3</sub>

is characterized by a specific 3-spin aromatic system and the ethoxy pattern.<sup>[1]</sup>

Signal Assignment	Chemical Shift ( , ppm)	Multiplicity	-Coupling (Hz)	Structural Insight
Ar-H (C5)	6.94 – 7.01	Triplet ( )		Meta to both donating groups; most deshielded ring proton.[1][2]
Ar-H (C4/C6)	6.33 – 6.37	Multiplet ( )	-	Electron-rich positions ortho/para to NH and OEt.[1]
-OCH CH	4.02	Quartet ( )		Characteristic deshielded methylene; distinguishes from -OMe.[1]
-NH	3.60	Broad Singlet	-	Exchangeable; shift varies with concentration/solvent.[1][2]
Ar-CH	2.05	Singlet ( )	-	Ortho-methyl group; slightly shielded by electron-rich ring.[1][2]
-OCH CH	1.42	Triplet ( )		Terminal methyl of the ethoxy chain.[1]

“

*Critical Distinction: The 3-methoxy analog (CAS 19500-02-8) shows a singlet at*

*3.80 ppm.[1][2] The presence of the quartet at ~4.02 ppm and triplet at ~1.42 ppm is the primary validation for the ethoxy derivative.[2]*

## Mass Spectrometry (MS) Fragmentation

- Molecular Ion (

):

151 (Odd number indicates 1 nitrogen).[3]

- Base Peak: Often

122 (

), corresponding to the loss of the ethyl group (cleavage of the ethoxy ether), leaving the phenol cation.

- Secondary Fragment:

106 (

), loss of the ethoxy group entirely.[2]

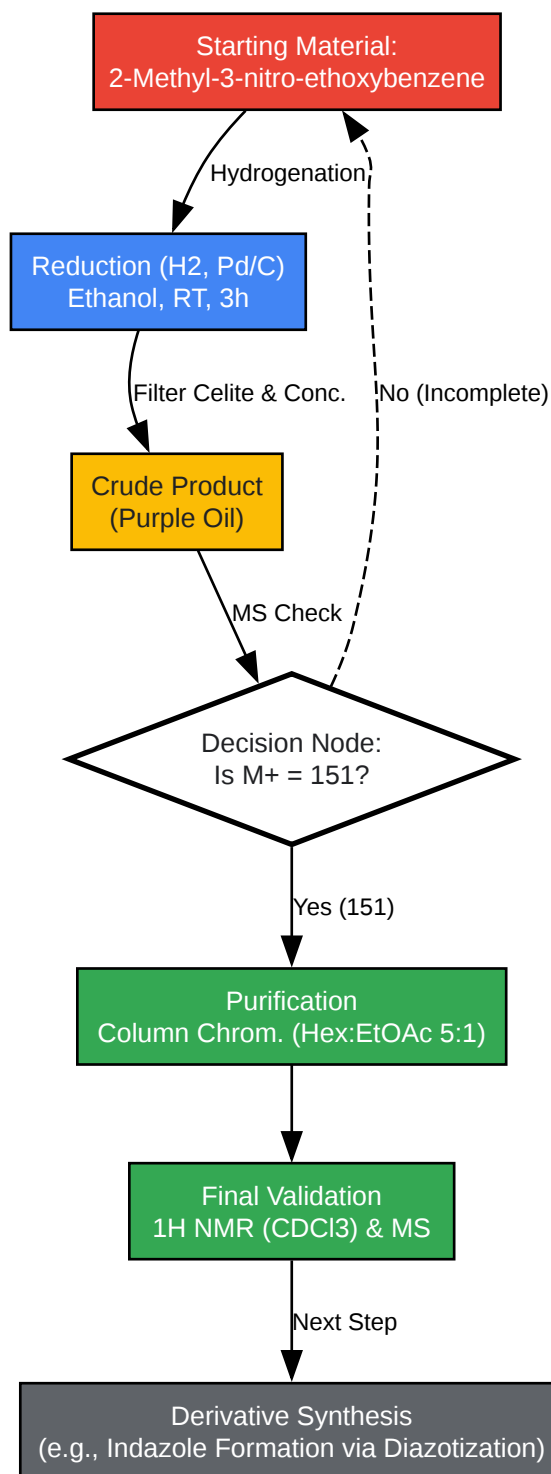
## Comparative Analysis: Ethoxy vs. Methoxy Analogs

In structure-activity relationship (SAR) studies, researchers often switch between methoxy and ethoxy groups to tune solubility.

Feature	3-Ethoxy-2-methylaniline	3-Methoxy-2-methylaniline	Differentiation Strategy
Molecular Weight	151.21 g/mol	137.18 g/mol	MS: Distinct parent ions (ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">).[1][2]
Aliphatic NMR	Qt (4.0 ppm) + Tr (1.4 ppm)	Singlet (3.80 ppm)	H NMR: Look for the quartet vs. singlet.
Lipophilicity (cLogP)	~2.1	~1.6	HPLC: Ethoxy elutes later on C18 columns. [1]
IR C-H Stretch	2970–2850 cm (Stronger)	2835 cm (C-H of OMe)	IR: Ethoxy shows asymmetric/symmetric -CH - bands.[1]

## Workflow: From Synthesis to Characterization

The following diagram outlines the logical flow for synthesizing and validating 3-ethoxy-2-methylaniline from its nitro precursor (2-methyl-3-nitroanisole analog), followed by its conversion into a drug-like indazole derivative.



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Figure 1: Synthetic and analytical workflow for the preparation of 3-ethoxy-2-methylaniline.

## Characterization of Key Derivatives

3-Ethoxy-2-methylaniline is frequently cyclized to form indazoles or coupled to form ureas.[\[1\]](#)[\[2\]](#)

## Indazole Formation (Cyclization)

When this aniline is converted to an indazole (e.g., via diazotization and internal cyclization), the spectroscopic signature changes drastically:

- Loss of NH  
  
: The broad singlet at 3.60 ppm disappears.
- New Aromatic Signal: A new downfield singlet appears around 8.0–8.5 ppm (H-3 of the indazole ring).[\[1\]](#)
- Shift of Methyl: The 2-methyl group (now part of the fused ring system or removed depending on the specific synthesis) will shift significantly downfield if retained.

## Urea/Amide Derivatives

Reaction with isocyanates yields ureas.[\[1\]](#)

- Carbonyl Appearance:  
  
C NMR will show a new signal at ~155 ppm (Urea C=O).
- NH Shift: The aniline NH proton shifts downfield to 8.0–9.5 ppm and becomes a sharp singlet (in DMSO-[\[1\]](#)).

## Experimental Protocol: Synthesis & Analysis

Protocol: Hydrogenation of 2-methyl-3-nitro-1-ethoxybenzene

- Setup: Dissolve the nitro precursor (1.0 eq) in Ethanol (10 vol). Add 5% Pd/C (10 wt% loading).
- Reaction: Stir under H

atmosphere (balloon pressure) at room temperature for 3 hours.

- Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo.[3][4]
- Result: 3-Ethoxy-2-methylaniline is obtained as a light purple oil.[1][2]
- TLC Data:  
  
(Hexane:Ethyl Acetate = 5:1).[3][4]

Reference Data for Validation:

- Target: 3-Ethoxy-2-methylaniline[1][2][3][5]
- Formula: C  
  
H  
  
NO
- Expected Mass: 151.21 Da[1][2]
- Key IR Bands: 3450, 3360 cm  
  
(N-H stretch); 2980 cm  
  
(C-H aliphatic); 1590 cm  
  
(C=C aromatic).[1]

## References

- Preparation of Indazole Derivatives.Google Patents. Patent US7563906B2.[1] (Contains specific  
  
and MS data for "Referential Compound 42-2").
- Spectroscopic Data of Aniline Derivatives.National Institute of Standards and Technology (NIST) Chemistry WebBook. (General reference for aniline fragmentation patterns).

- Synthesis and Characterization of 3-Methoxy-2-methylaniline. ChemicalBook. (Comparative data for the methoxy analog).

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## Sources

- [1. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline - Google Patents \[patents.google.com\]](#)
- [3. US7563906B2 - Indazole derivatives - Google Patents \[patents.google.com\]](#)
- [4. WO2005035506A1 - Novel indazole derivative - Google Patents \[patents.google.com\]](#)
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